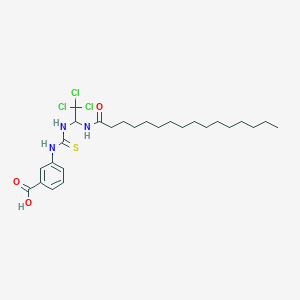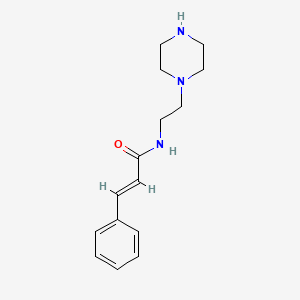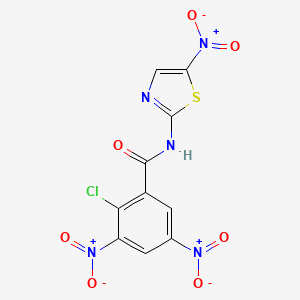![molecular formula C20H24N6O B11986233 N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11986233.png)
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide is a chemical compound with the molecular formula C20H24N6O and a molecular weight of 364.454 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C for several hours.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole moieties and hydrazide linkage make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H24N6O |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C20H24N6O/c1-13-18(14(2)23-22-13)10-11-20(27)24-21-12-19-15(3)25-26(16(19)4)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3,(H,22,23)(H,24,27)/b21-12+ |
InChI-Schlüssel |
DLIHYRMKMZCKSU-CIAFOILYSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986181.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide](/img/structure/B11986185.png)
![N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide](/img/structure/B11986187.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)
![ethyl (2-{[(2E)-3-phenyl-2-propenoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11986202.png)

![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11986210.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
